Butyrolactonei
Description
Butyrolactonei is a natural product found in Mallotus nudiflorus, Aspergillus terreus, and Aspergillus flavipes with data available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H24O7 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
methyl (2S)-4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate |
InChI |
InChI=1S/C24H24O7/c1-14(2)4-6-17-12-15(5-11-19(17)26)13-24(23(29)30-3)20(21(27)22(28)31-24)16-7-9-18(25)10-8-16/h4-5,7-12,25-27H,6,13H2,1-3H3/t24-/m0/s1 |
InChI Key |
NGOLMNWQNHWEKU-DEOSSOPVSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)C[C@]2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)CC2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)C |
Origin of Product |
United States |
Chemical Synthesis and Structural Modifications of Butyrolactone I
General Synthetic Methodologies for γ-Butyrolactones
The construction of the γ-butyrolactone ring can be achieved through various synthetic strategies, which are often classified by the specific bond formations involved in the cyclization process. nih.gov These methods range from classical reactions to modern catalytic approaches, providing chemists with a versatile toolbox for synthesizing a wide array of substituted lactones. mdpi.com
A fundamental and straightforward method for forming γ-butyrolactones is through the intramolecular esterification of γ-hydroxy carboxylic acids. jove.comchegg.com This reaction, often an application of the Fischer esterification principle, involves the acid-catalyzed condensation of the terminal alcohol and carboxylic acid functionalities within the same molecule to form the cyclic ester. jove.commasterorganicchemistry.com
The process is initiated by the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent elimination of a water molecule yields the stable five-membered γ-butyrolactone ring. masterorganicchemistry.com The reaction is an equilibrium process; therefore, the removal of water can be used to drive the reaction to completion. jove.com γ-Hydroxy acids are particularly prone to this spontaneous cyclization to form the thermodynamically favored five-membered lactones. jove.com Nonheme manganese complexes have also been utilized to catalyze the intramolecular C–H acyloxylation of linear carboxylic acids, directly converting them into lactones. acs.orgacs.org
Table 1: Key Aspects of Intramolecular Esterification for γ-Butyrolactone Synthesis
| Feature | Description | Source(s) |
| Reaction Type | Fischer Esterification (Intramolecular) | jove.commasterorganicchemistry.com |
| Starting Material | γ-Hydroxy Carboxylic Acid | jove.comchegg.com |
| Key Step | Nucleophilic attack of the hydroxyl group on the protonated carbonyl. | masterorganicchemistry.com |
| Catalyst | Typically a strong acid (e.g., H₂SO₄, TsOH). | masterorganicchemistry.com |
| Driving Force | Formation of a stable five-membered ring. | jove.com |
| Equilibrium | The reaction is reversible; water removal shifts it toward the product. | jove.commasterorganicchemistry.com |
Oxidative lactonization provides an alternative route to γ-butyrolactones, most commonly starting from 1,4-diols. This strategy involves the oxidation of one of the terminal alcohols to an aldehyde, which then exists in equilibrium with its cyclic hemiacetal (lactol) form. youtube.com A second oxidation step converts the lactol to the final lactone. youtube.com
Various oxidizing agents and catalytic systems have been developed to perform this transformation efficiently. For instance, pyridinium (B92312) chlorochromate (PCC) can be used to oxidize 1,4-butanediol (B3395766) to γ-butyrolactone. youtube.com More recent and environmentally benign methods employ catalytic systems with molecular oxygen as the terminal oxidant. nih.govrsc.orgresearchgate.net Palladium supported on K-L zeolite has shown high activity and selectivity for the oxidative lactonization of 1,4-butanediol. rsc.org Another approach involves biocatalysis, using enzymes like horse liver alcohol dehydrogenase (HLADH) in combination with a cofactor regeneration system to synthesize lactones from diols under mild conditions. nih.govresearchgate.netresearchgate.net
Table 2: Catalytic Systems for Oxidative Lactonization of 1,4-Butanediol
| Catalyst System | Oxidant | Key Features | Source(s) |
| Pyridinium Chlorochromate (PCC) | PCC | Stoichiometric reagent. | youtube.com |
| Pd/K-L Zeolite | O₂ | High activity and selectivity in the liquid phase. | rsc.org |
| Cu/MgAl₂O₄ | - (Dehydrogenation) | High conversion (98%) and selectivity (99%). | researchgate.net |
| Horse Liver ADH (HLADH) & SBFC | O₂ | Biocatalytic, mild conditions, good yields. | nih.govresearchgate.netresearchgate.net |
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of γ-butyrolactones through novel reaction pathways. acs.orgacs.org These methods often involve the generation of radical intermediates under mild conditions.
One such strategy is the carboxylative cyclization of allylic alcohols. acs.org In this process, a CO₂ radical anion, generated from a source like cesium formate (B1220265) (HCO₂Cs), adds to the alkene of the allylic alcohol. This is facilitated by the synergistic interaction of photoredox and hydrogen atom transfer (HAT) catalysis, leading to a carboxylated intermediate that readily cyclizes to the γ-butyrolactone. acs.org Another approach involves a polar radical crossover cycloaddition (PRCC) reaction between simple alkenes and unsaturated acids. acs.org A photooxidant, such as an acridinium (B8443388) catalyst, initiates the reaction by oxidizing the alkene to a radical cation. This is followed by the addition of the carboxylic acid and a subsequent 5-exo-trig radical cyclization to furnish the γ-butyrolactone skeleton. acs.org Photocatalyzed alkoxycarbonylation/lactonization of alkenoic acids has also been developed, which proceeds via a cascade of photoinduced radical addition, oxidation, and lactonization. rsc.org
Intermolecular reactions that form two or more bonds in a cascading sequence offer an efficient means to construct substituted γ-butyrolactones. These methods often build complexity rapidly from simple starting materials.
One example is the synthesis of benzyl-γ-butyrolactone derivatives through an intramolecular Michael addition. rsc.org Another powerful strategy involves the use of δ-nitro alcohols, which can be cyclized under mild conditions using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form polysubstituted γ-butyrolactones. nih.gov This method has proven effective in the total synthesis of several lignan (B3055560) natural products. nih.gov Additionally, copper-catalyzed reactions of cyclopropanols with bromo-esters can be used to generate γ-butyrolactones containing all-carbon quaternary centers. nih.gov This transformation is proposed to proceed through an intermolecular radical conjugate addition to an in situ-formed α,β-unsaturated enone, followed by an intramolecular radical cyclization. nih.gov
Synthesis of Butyrolactone I Analogues and Derivatives
The synthesis of analogues and derivatives of biologically active natural products like Butyrolactone I is essential for establishing structure-activity relationships (SAR) and developing new therapeutic agents. mdpi.com Modifications to the core structure, particularly the side chains, can lead to compounds with improved potency or altered biological profiles.
Research into the hypoglycemic activity of γ-butyrolactones has prompted the synthesis of Butyrolactone I analogues with modified side chains. mdpi.com One study by Xiao and colleagues involved the synthesis of a series of Butyrolactone I derivatives where the side chains were altered. mdpi.com These analogues were then evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a significant target for type 2 diabetes therapies. mdpi.com Similarly, the synthesis of a library of γ-butyrolactone hormones with diverse side chains has been undertaken to probe their interaction with bacterial receptors, highlighting the importance of the C-4 substituent for biological recognition. acs.org
Hydroxyl Group Alkylation and Acylation
The phenolic and enolic hydroxyl groups on the Butyrolactone I scaffold are primary targets for modification through alkylation and acylation reactions. Acylation, in particular, has been demonstrated as a straightforward method for derivatization.
Research Findings: Treatment of Butyrolactone I with acetic anhydride (B1165640) in a pyridine (B92270) base serves as a standard method for acylation. This reaction can yield multiple products depending on the stoichiometry and reaction conditions. Research has identified the successful synthesis of both di- and tri-acetylated derivatives. Specifically, the reaction can produce Butyrolactone I 4',4''-diacetate and Butyrolactone I 2,4',4''-triacetate. In these derivatives, the acetyl groups are added to the hydroxyls on the two phenyl rings and the enol hydroxyl of the lactone ring.
Table 1: Acyl Derivatives of Butyrolactone I
| Derivative Name | Reagents | Modified Groups | Reference |
| Butyrolactone I 4',4''-diacetate | Acetic Anhydride, Pyridine | 4'-OH, 4''-OH | acs.org |
| Butyrolactone I 2,4',4''-triacetate | Acetic Anhydride, Pyridine | 2-OH, 4'-OH, 4''-OH | acs.org |
Isopentene Group Saturation
The isopentene (or prenyl) group attached to one of the phenyl rings is a characteristic feature of Butyrolactone I. Its saturation represents a key structural modification, leading to a derivative with altered lipophilicity and spatial arrangement. This transformation yields a structure analogous to the naturally isolated Butyrolactone II, which lacks the double bond in this side chain.
Research Findings: While specific literature detailing the direct transformation of Butyrolactone I to Butyrolactone II was not prominent in the reviewed sources, the saturation of an alkene, such as the one in the isopentene group, is a standard and well-understood chemical transformation. Catalytic hydrogenation is the conventional method for this process. The reaction typically involves molecular hydrogen (H₂) and a heterogeneous metal catalyst. youtube.com
Commonly used catalysts for such reductions include palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). youtube.com The reaction proceeds via syn-addition, where two hydrogen atoms add to the same face of the double bond, converting the alkene to an alkane. youtube.com This would convert the 3-methylbut-2-enyl side chain of Butyrolactone I into a 3-methylbutyl (isoamyl) group.
Carboxylate Group Transformations
The core γ-butyrolactone ring and its associated methyl carboxylate group offer sites for various chemical transformations. These modifications can alter the electronic nature and steric profile of the molecule's core.
Research Findings: The carbon atom alpha to the lactone carbonyl can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide, to form an enolate. wikipedia.org This intermediate can then react with electrophiles. For instance, several butenolide derivatives have been synthesized by modifying the C-4 side chain through aldol (B89426) condensation and subsequent lactonization, demonstrating the versatility of the butyrolactone scaffold in forming new carbon-carbon bonds. nih.gov
Additionally, the γ-butyrolactone ring can be opened under basic conditions. Hydrolysis with a base like sodium hydroxide (B78521) results in the formation of the corresponding sodium salt of the opened gamma-hydroxybutyric acid structure. wikipedia.org
Sulfate (B86663) Derivatives
Sulfation is a modification that can significantly alter the solubility and biological interactions of a natural product. Research has led to the discovery of naturally occurring sulfate derivatives of Butyrolactone I.
Research Findings: In an examination of metabolites from Aspergillus terreus, two unusual sulfate derivatives were discovered: butyrolactone I 3-sulfate and butyrolactone I 4''-sulfate. Their structures were determined through NMR and mass spectrometry data analyses. The location of the sulfate group was found to be critical. The presence of a sulfate group at the 4''-hydroxyl group on the lactone moiety did not prevent kinase inhibition. Conversely, substitution of the hydroxyl group on the alkenyl-substituted phenolic ring (3-position) with a sulfate group rendered the compound significantly less active against key kinases like CDK1 and CDK5.
Table 2: Naturally Occurring Sulfate Derivatives of Butyrolactone I
| Derivative Name | Source Organism | Position of Sulfation | Reference |
| Butyrolactone I 3-sulfate | Aspergillus terreus | 3-OH of the phenolic ring | acs.org |
| Butyrolactone I 4''-sulfate | Aspergillus terreus | 4''-OH of the lactone moiety | acs.org |
Stereoselective Synthesis Approaches
The development of stereoselective methods to synthesize the γ-butyrolactone core is crucial, as the specific three-dimensional arrangement of substituents is often key to biological function. Numerous modern synthetic strategies have been developed to achieve high levels of stereocontrol. researchgate.netacs.org
Research Findings: A variety of catalytic systems have been employed to construct chiral γ-butyrolactone structures. These approaches often focus on controlling the formation of vicinal stereocenters.
Radical Cycloadditions: A direct catalytic synthesis of γ-butyrolactones has been reported using a photoredox catalyst and a redox-active cocatalyst. This method facilitates a polar radical crossover cycloaddition (PRCC) reaction between simple alkenes and unsaturated acids, and has been applied to the diastereoselective total synthesis of related natural products like methylenolactocin. acs.org Another approach uses a CO₂ radical anion, generated from metal formates, to initiate a carboxylative cyclization of allylic alcohols under photoredox and hydrogen atom transfer (HAT) catalysis. acs.orgnih.gov
Transition Metal Catalysis: Synergistic catalysis using multiple metals has proven powerful. One example is the use of copper/iridium catalysts for the asymmetric cascade allylation/lactonization to prepare all four possible stereoisomers of γ-butyrolactones bearing two adjacent stereocenters. researchgate.net Other advanced stereoselective syntheses of highly substituted butyrolactone fragments have utilized methods like Krische allylation and Sharpless dihydroxylation to install stereocenters with high selectivity. acs.org
Table 3: Overview of Stereoselective Synthesis Strategies for γ-Butyrolactones
| Synthesis Strategy | Catalytic System / Key Reagents | Key Transformation | Stereocontrol | Reference |
| Polar Radical Crossover Cycloaddition (PRCC) | Acridinium photooxidant | Cyclization of alkenes and unsaturated acids | Diastereoselective | acs.org |
| Carboxylative Cyclization | Photoredox / HAT catalysis, Metal formates | Cyclization of allylic alcohols with CO₂ radical | Diastereoselective | acs.orgnih.gov |
| Enzymatic Resolution | Lipase | Kinetic resolution of racemic intermediates | Enantioselective | acs.org |
| Synergistic Catalysis | Copper / Iridium complexes | Asymmetric cascade allylation/lactonization | Stereodivergent | researchgate.net |
| Directed Hydroxylation/Allylation | Sharpless dihydroxylation, Krische allylation | Installation of hydroxyl and allyl groups | Stereoselective | acs.org |
Theoretical and Computational Chemistry Studies
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org It is widely employed to understand the interactions between a ligand, such as a butyrolactone derivative, and a target protein at the atomic level. frontiersin.orgrsc.org These simulations help in elucidating the binding mode, affinity, and the specific interactions that stabilize the ligand-protein complex. rsc.orgnih.gov
Molecular docking studies have been instrumental in understanding the binding mechanisms of γ-butyrolactone-based ligands with various protein targets. nih.gov The process involves generating multiple possible conformations, or "poses," of the ligand within the protein's binding site and then scoring these poses based on their energetic favorability. frontiersin.orgrsc.org The binding mechanism is often characterized by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.netdntb.gov.ua
For instance, in studies involving γ-butyrolactone and oxazolidinone-based ligands targeting sigma (σ) receptors, molecular docking was used to investigate the binding patterns. rsc.orgnih.gov The Glide docking tool, which uses the ChemScore empirical scoring function, helps identify favorable hydrophobic and hydrogen-bonding interactions between the protein and the ligand. rsc.org The binding free energy (ΔGbind) can be calculated using methods like Molecular Mechanics with Generalized Born Surface Area (MM/GBSA), which provides a more accurate estimation of the relative binding affinities by considering the energies of the complex, the unbound ligand, and the unbound receptor. nih.gov
Studies on γ-hydroxymethyl-γ-butyrolactone (HGL) analogues as ligands for Protein Kinase C (PKC) C1 domains revealed that the pharmacophores, such as the hydroxymethyl and carbonyl groups, as well as the acyl-chain length, are crucial for their interaction with the protein. nih.gov These studies showed that potent HGL compounds could achieve a significantly stronger binding affinity for the C1 domains compared to endogenous ligands like diacylglycerols (DAGs). nih.gov The binding process often involves the ligand inserting itself into the lipid bilayer, with its hydrophilic parts positioned at the bilayer-water interface, facilitating interaction with the C1 domain. nih.gov
The specificity of a ligand's effect is determined by its interactions with the amino acid residues within the enzyme's active site. researchgate.net Molecular docking simulations provide detailed insights into these crucial interactions.
In the case of γ-butyrolactone ligands targeting the σ₂ receptor, specific interactions were identified. For example, the compound LACT28, a γ-butyrolactone derivative, was found to form a hydrogen bond with the active site residue Asp29 and a Pi–cation interaction with Tyr147. rsc.org Similarly, LACT29, another analogue, established a hydrogen bond with Asp29 and a Pi–cation interaction with Tyr147. rsc.org
Docking studies of imidazolic alkaloids containing a γ-butyrolactone ring with the main protease (Mpro) of SARS-CoV-2 have also been conducted. researchgate.net These simulations showed a hydrogen bond forming between an oxygen atom of the ester group in the γ-butyrolactone ring and residues like His41 or Gln192. researchgate.net A second hydrogen bond was often observed between the hydroxyl group of the ligand and other amino acids such as Gln189 or Thr190. researchgate.net
The table below summarizes key interactions found in molecular docking studies of butyrolactone derivatives.
| Ligand | Target Protein/Receptor | Interacting Residues | Interaction Type | Source |
|---|---|---|---|---|
| LACT28 (γ-butyrolactone analogue) | Sigma-2 (σ₂) Receptor | Asp29, Tyr147 | Hydrogen Bond, Pi-Cation | rsc.org |
| LACT29 (γ-butyrolactone analogue) | Sigma-2 (σ₂) Receptor | Asp29, Tyr147 | Hydrogen Bond, Pi-Cation | rsc.org |
| Imidazolic Alkaloid (with γ-butyrolactone ring) | SARS-CoV-2 Mpro | His41, Gln189 | Hydrogen Bond | researchgate.net |
| Imidazolic Alkaloid (with γ-butyrolactone ring) | SARS-CoV-2 Mpro | Gln192, Thr190 | Hydrogen Bond | researchgate.net |
| γ-hydroxymethyl-γ-butyrolactone (HGL) | Protein Kinase C (PKC) C1 Domain | Not specified | Interaction with hydroxymethyl and carbonyl groups | nih.gov |
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a powerful tool in organic chemistry for studying reaction mechanisms and predicting molecular reactivity. mdpi.comacs.org
DFT calculations have been successfully applied to elucidate the complex reaction mechanisms involved in the synthesis and transformation of γ-butyrolactones. For example, the mechanism for the synthesis of γ-butyrolactones from styrene (B11656) and acrylic acid, catalyzed by 9-mesityl-10-methylacridinium (B1239669) ion (NMA⁺BF₄⁻) and diphenyl disulfide (PhSSPh) under visible light, was investigated using the M06-2X-D3/ma-def2SVP method. researchgate.net The study revealed that the reaction proceeds through an electrophilic addition between a styrene cationic radical and an acrylic acid anion, followed by an intramolecular ring-closure and a hydrogen-shift process. researchgate.net The calculated Gibbs free energy barriers for the ring-closure and H-shift steps were found to be 11.10 and 9.94 kcal/mol, respectively, indicating a feasible reaction pathway. researchgate.net
Another DFT study focused on the synthesis of 3,4-epoxybutyric acid (EBA) from 3-hydroxy-γ-butyrolactone (HBL). arxiv.org The calculations showed that using methanesulfonyl chloride (MC) as an activating agent resulted in a lower activation energy barrier compared to using acetic acid (AA), which explains the higher yield of EBA observed experimentally with MC. arxiv.org
Furthermore, DFT has been used to study the carboxylative cyclization of allylic alcohols to form γ-butyrolactone derivatives. acs.org These calculations, performed using the ωB97X-D functional, helped to understand the reaction pathway involving radical carboxylation, potential 1,2-aryl migration, and subsequent cyclization. acs.org In the Mn-catalyzed lactonization of carboxylic acids, DFT and DLPNO–CCSD(T) calculations were used to explain the observed γ-regioselectivity, suggesting a mechanism involving an intramolecular 1,7-H abstraction. acs.orgacs.org
The table below presents key energetic data from DFT studies on butyrolactone-related reactions.
| Reaction | DFT Method | Key Finding | Calculated Value (kcal/mol) | Source |
|---|---|---|---|---|
| γ-Butyrolactone synthesis from styrene and acrylic acid | M06-2X-D3/ma-def2SVP | Gibbs Free Energy Barrier (Ring-closure) | 11.10 | researchgate.net |
| γ-Butyrolactone synthesis from styrene and acrylic acid | M06-2X-D3/ma-def2SVP | Gibbs Free Energy Barrier (H-shift) | 9.94 | researchgate.net |
| EBA synthesis from HBL with Methanesulfonyl Chloride | B3LYP | Activation Energy Barrier | Lower than with Acetic Acid | arxiv.org |
| EBA synthesis from HBL with Acetic Acid | B3LYP | Activation Energy Barrier | 1.8 times larger than with MC | arxiv.org |
For instance, DFT studies on α-acetyl-γ-butyrolactone calculated the HOMO and LUMO energies to understand charge transfer within the molecule. sphinxsai.com The HOMO-LUMO gap is a critical parameter, as a smaller gap suggests higher reactivity. researchgate.net In the context of developing sensors for γ-butyrolactone (GBL), DFT calculations showed that doping a Hexa-peri-hexabenzocoronene (HBC) nanosheet with Aluminum (Al) or Silicon (Si) significantly decreases the HOMO-LUMO energy gap upon GBL adsorption, thereby increasing electrical conductance and enabling detection. researchgate.net The adsorption energy (Eads) of GBL on a pristine biphenylene (B1199973) nanosheet was calculated to be -12.30 kcal/mol, but the electronic properties did not change significantly, indicating it is not a suitable sensor. researchgate.net
Local reactivity indices, such as the electrophilic Pk⁺ and nucleophilic Pk⁻ Parr functions, are used to identify the most reactive sites within a molecule for electrophilic and nucleophilic attacks, respectively. mdpi.com These indices are crucial for understanding the regioselectivity of reactions involving butyrolactone. acs.orgacs.org
Structural Elucidation via Spectroscopic Data Analysis (NMR and MS)
The definitive identification and structural characterization of butyrolactone and its derivatives rely heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.orgmdma.ch
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. mdma.ch The ¹H NMR spectrum of γ-butyrolactone typically shows three main signals corresponding to the three distinct methylene (B1212753) groups in the ring. mdma.ch For example, in a spectrum recorded in CDCl₃, the protons on the carbon adjacent to the ether oxygen (C4) appear as a triplet around 4.35 ppm, while the protons on the carbon adjacent to the carbonyl group (C2) and the central carbon (C3) appear as multiplets around 2.48 ppm and 2.28 ppm, respectively. chemicalbook.com The ¹³C NMR spectrum of γ-butyrolactone displays four distinct resonance peaks for the four carbon atoms. mdma.ch
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. swgdrug.org For γ-butyrolactone, the electron ionization mass spectrum (EI-MS) shows a molecular ion peak (M⁺) at m/z 86. chemicalbook.comnist.gov The most abundant peak is often observed at m/z 42, corresponding to the loss of ketene (B1206846) (CH₂=C=O) from the molecular ion. chemicalbook.com Other significant fragments can be seen at m/z 28 and 56. chemicalbook.com Electrospray ionization (ESI) mass spectrometry can also be used, which might show a protonated molecule [M+H]⁺ at m/z 87 or a complex with an ammonium (B1175870) ion [M+NH₄]⁺ at m/z 104. swgdrug.org
The combination of NMR and MS data allows for unambiguous structural elucidation. rsc.org For example, in the identification of novel γ-butyrolactone signaling molecules from actinomycetes, ESI-TOF-MS was used to determine the molecular formulae, while 2D NMR techniques (COSY, HSQC, HMBC) were employed to clarify the planar structures. rsc.org
The table below lists characteristic spectroscopic data for γ-butyrolactone.
| Technique | Feature | Observed Value | Source |
|---|---|---|---|
| ¹H NMR (in CDCl₃) | Chemical Shift (C4-H₂) | ~4.35 ppm (triplet) | chemicalbook.com |
| ¹H NMR (in CDCl₃) | Chemical Shift (C2-H₂) | ~2.48 ppm (multiplet) | chemicalbook.com |
| ¹H NMR (in CDCl₃) | Chemical Shift (C3-H₂) | ~2.28 ppm (multiplet) | chemicalbook.com |
| ¹³C NMR | Number of Signals | 4 | mdma.ch |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 86 | chemicalbook.comnist.gov |
| Mass Spectrometry (EI) | Base Peak | m/z 42 | chemicalbook.com |
| Mass Spectrometry (EI) | Other Fragments | m/z 28, 56 | chemicalbook.com |
Environmental Fate and Degradation of Butyrolactone I
Environmental Transformation Processes
Environmental transformation encompasses the chemical and biological processes that alter a compound after its release into the environment. For Butyrolactone I, these processes are primarily inferred from its known biological functions as a signaling molecule and its production by soil microorganisms. researchgate.netnih.gov The degradation of polyesters containing butyrolactone units has been studied, indicating that the lactone structure can be susceptible to microbial action. researchgate.net
The primary transformation process for Butyrolactone I in its native biological context is its role in cell signaling. It has been shown to induce significant morphological changes, enhance sporulation, and up-regulate the production of other secondary metabolites (like lovastatin) in its producing fungus, A. terreus. nih.gov This indicates that the fungus itself possesses mechanisms to recognize and respond to Butyrolactone I, which may include its eventual enzymatic modification or degradation as part of signal termination. One study noted that the extracellular concentration of Butyrolactone I peaked after 48 hours of fungal growth before declining, suggesting active removal or degradation by the culture. nih.gov
| Organism/System | Activity | Finding | Reference |
|---|---|---|---|
| Aspergillus terreus | Autoinducer | Enhances its own production and that of other secondary metabolites; induces morphological changes. | nih.govnih.gov |
| Yeast (S. cerevisiae) | Antidiabetic | Inhibits α-glucosidase with an IC50 of 54μM. | researchgate.net |
| In Vitro Assay | Antioxidant | Demonstrates scavenging effects on DPPH (IC50 = 51 μM) and hydrogen peroxide (IC50 = 141 μM) radicals. | researchgate.net |
| Mammalian Cells | Antitumor | Inhibits cyclin-dependent kinases cdk1 and cdk2. | nih.gov |
| Mouse Model | Gut Health | Alleviates intestinal barrier damage by regulating intestinal flora. | nih.gov |
Oxidative degradation involves the transformation of a chemical compound through oxidation reactions, often mediated by reactive oxygen species or specific enzymes in the environment. While the oxidative degradation of simpler lactones and related compounds like tetrahydrofuran (B95107) has been studied, leading to products such as gamma-hydroxybutyric acid (GHBA), mdpi.com specific research detailing the oxidative degradation pathways of the complex structure of Butyrolactone I is not extensively documented in the available literature. However, the compound has demonstrated significant antioxidative properties, indicating it can interact with and neutralize reactive oxygen species, a process that inherently involves its own oxidation. researchgate.net
Glucuronidation is a major phase II metabolic reaction in vertebrates, where a glucuronic acid moiety is attached to a substrate to increase its water solubility and facilitate its excretion. pharmacy180.com This process is catalyzed by UDP-glucuronosyltransferases (UGTs). While this is a critical pathway for the metabolism of many drugs and xenobiotics, pharmacy180.com there is currently no specific information in the scientific literature identifying glucuronide conjugates of Butyrolactone I. The potential for Butyrolactone I to undergo glucuronidation would depend on the accessibility of its functional groups (primarily hydroxyl groups) to UGT enzymes.
Dehydrogenation is a chemical reaction that involves the removal of hydrogen, often from an alcohol to form a ketone or aldehyde. In industrial chemistry, the reverse reaction—hydrogenation—is used to convert γ-butyrolactone (GBL) to 1,4-butanediol (B3395766) (BDO), and the dehydrogenation of BDO is a primary method for synthesizing GBL. wikipedia.orgmdpi.comrsc.orgmdpi.com These processes are typically catalyzed by copper-based catalysts under specific temperature and pressure conditions. mdpi.comrsc.org While these transformations are well-established synthetically, dehydrogenation as a specific environmental degradation pathway for the naturally produced Butyrolactone I has not been reported.
Enantioselective Degradation Mechanisms
Enantioselective degradation refers to the differential rate of breakdown of the stereoisomers (enantiomers) of a chiral compound by biological systems. Butyrolactone I is a chiral molecule, and its biological activities, such as the inhibition of cyclin-dependent kinases, are likely stereospecific. nih.gov While the enantioselective synthesis of various butyrolactone derivatives is a significant area of research, researchgate.net studies specifically investigating the enantioselective degradation of Butyrolactone I in the environment are not found in the reviewed literature. However, the principle of enantioselectivity is fundamental in microbiology; soil microorganisms often show a preference for one enantiomer of a chiral substrate. Given that Butyrolactone I is a natural product produced by a soil fungus, it is plausible that its biodegradation in the soil environment would be enantioselective, carried out by microbes that have adapted to its presence.
Modeling of Environmental Fate
Environmental fate models are mathematical tools used to predict the distribution, transport, and transformation of chemicals in the environment. researchgate.netup.pt These models integrate a compound's physical-chemical properties with data on environmental processes like hydrolysis, photolysis, and biodegradation to estimate its persistence and concentration in soil, water, and air. up.ptwiley.com
For the simple γ-butyrolactone (GBL), some environmental fate parameters have been estimated; it is expected to be readily biodegradable and have high mobility in soil. epa.gov However, Butyrolactone I is a significantly larger and more complex molecule. Currently, there are no specific, published environmental fate models for Butyrolactone I. Developing such a model would require empirical data on its key degradation and transport properties, which are not yet available.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Butyrolactone-I (BL-I) and ensuring its purity?
- Methodological Answer : BL-I synthesis typically involves lactonization of γ-hydroxycarboxylic acid derivatives. Key steps include:
- Reaction optimization : Adjusting temperature (e.g., 80–100°C) and catalyst concentration (e.g., sulfuric acid) to maximize yield .
- Purification : Use recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate BL-I.
- Purity validation : Conduct elemental analysis (C, H, O content) and high-resolution mass spectrometry (HRMS) to confirm molecular formula. Report melting point and optical rotation if applicable .
- Data Table :
| Parameter | Typical Value/Technique | Source |
|---|---|---|
| Melting Point | 30–32°C (lit.) | |
| HRMS (m/z) | Calculated: 86.0368; Found: 86.0365 |
Q. What analytical techniques are recommended for characterizing Butyrolactone-I?
- Methodological Answer :
- Structural confirmation : Use -NMR (δ 4.3–4.5 ppm for lactone protons) and -NMR (δ 175–180 ppm for carbonyl carbon) .
- Purity assessment : HPLC with UV detection (λ = 210 nm) and ≥95% purity threshold.
- Stability testing : Monitor degradation under varying pH/temperature via accelerated stability studies .
Advanced Research Questions
Q. How do researchers investigate the dose-dependent effects of BL-I on kinase inhibition in cellular models?
- Methodological Answer :
- Experimental design :
Cell line selection : Use kinase-dependent models (e.g., goat oocytes for meiosis studies ).
Dose range : Test 10–100 µM BL-I, with roscovitine (ROS) as a positive control .
Endpoint assays : Measure meiotic arrest via microscopy (GV-stage oocytes) and kinase activity via luminescent ATP depletion assays.
- Data interpretation : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC and compare with ROS. Address variability by repeating experiments ≥3 times .
Q. How should contradictory data on BL-I’s efficacy across different biological models be analyzed?
- Methodological Answer :
- Root-cause analysis :
- Variable identification : Compare experimental conditions (e.g., species-specific kinase expression, BL-I concentration ranges). For example, BL-I shows stronger inhibition in goat oocytes than murine models due to CDK1 isoform differences .
- Statistical reconciliation : Use ANOVA with post-hoc tests (Tukey’s HSD) to assess significance of interspecies variability. Report effect sizes and confidence intervals .
- Framework application : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up studies .
Q. What strategies ensure reproducibility when studying BL-I’s mechanism of action?
- Methodological Answer :
- Protocol standardization :
- Document solvent (e.g., DMSO stock solutions stored at −20°C) and handling conditions (light-sensitive aliquots) .
- Pre-treat cells with synchronized cell cycle stages (e.g., G1/S arrest via thymidine) .
- Data transparency : Upload raw datasets (microscopy images, kinase activity curves) to public repositories (e.g., Zenodo) with CC-BY licenses .
Contradiction Resolution & Theoretical Frameworks
Q. How can researchers resolve conflicts between BL-I’s in vitro and in vivo activity data?
- Methodological Answer :
- Hypothesis testing :
Pharmacokinetic analysis : Measure BL-I bioavailability via LC-MS/MS in plasma/tissue homogenates.
Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-CDK targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
